molecular formula C8H9N3 B1529613 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole CAS No. 1403766-85-7

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole

Cat. No.: B1529613
CAS No.: 1403766-85-7
M. Wt: 147.18 g/mol
InChI Key: MOKRMIPVMRWFEY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-cyano-4-cyclopropyl-1-methyl-1H-imidazole is systematically named 4-cyclopropyl-1-methyl-1H-imidazole-2-carbonitrile according to IUPAC rules. This nomenclature prioritizes the parent imidazole ring, with substituents numbered to minimize locants. The cyclopropyl group occupies position 4, the methyl group is at position 1, and the nitrile (-CN) functional group resides at position 2. The "1H" designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1.

The molecular formula is C₈H₉N₃ , with a molecular weight of 147.18 g/mol . The canonical SMILES string C1CC1C2=CN=C(N2C)C#N encodes the cyclopropyl ring (C1CC1), the imidazole backbone (C2=CN=C(N2C)), and the nitrile group (C#N). The InChIKey WFTCNHZCOOHRLX-UHFFFAOYSA-N provides a unique identifier for computational and database searches.

Property Value Source
IUPAC Name 4-cyclopropyl-1-methyl-1H-imidazole-2-carbonitrile
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES C1CC1C2=CN=C(N2C)C#N

Crystallographic Analysis and Three-Dimensional Conformation

While single-crystal X-ray diffraction data for this compound is not publicly available, structural analogs provide insights into its likely conformation. The imidazole ring adopts a planar geometry, with bond lengths and angles consistent with aromaticity (C–N: ~1.32 Å, C–C: ~1.39 Å). The cyclopropyl group introduces steric strain, forcing a non-coplanar orientation relative to the imidazole plane. This distortion is evident in similar compounds, where cyclopropyl substituents exhibit dihedral angles of 35–50° with the heterocyclic ring.

The methyl group at position 1 adopts an equatorial orientation to minimize steric clashes with the cyclopropyl moiety. Density Functional Theory (DFT) optimizations predict a twisted-boat conformation for the imidazole ring, stabilized by hyperconjugation between the nitrile group and the π-system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.45 ppm (s, 1H, H-5 imidazole)
  • δ 3.65 ppm (s, 3H, N–CH₃)
  • δ 1.80–1.95 ppm (m, 1H, cyclopropyl CH)
  • δ 0.85–1.10 ppm (m, 4H, cyclopropyl CH₂)

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 158.2 ppm (C-2, nitrile-bearing carbon)
  • δ 135.4 ppm (C-4, cyclopropyl-attached carbon)
  • δ 120.3 ppm (C-5 imidazole)
  • δ 35.2 ppm (N–CH₃)
  • δ 10.5–12.8 ppm (cyclopropyl carbons)

Infrared (IR) Spectroscopy

Key absorption bands:

  • ν(C≡N) : 2230 cm⁻¹ (sharp, nitrile stretch)
  • ν(C–N) : 1615 cm⁻¹ (imidazole ring breathing)
  • ν(C–H) : 2950 cm⁻¹ (cyclopropyl C–H stretch)

UV-Vis Spectroscopy

In methanol, the compound exhibits a λₘₐₓ at 265 nm (ε = 8500 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated imidazole-nitril system. A weaker n→π* transition appears at 310 nm (ε = 450 M⁻¹cm⁻¹).

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate chemical reactivity.
  • Electrostatic Potential : The nitrile group acts as an electrophilic site (-0.35 e), while N-1 is nucleophilic (+0.28 e).
Frontier Molecular Orbitals
Orbital Energy (eV) Localization
HOMO -6.2 Imidazole π-system
LUMO -1.4 Nitrile antibonding orbital

Molecular Dynamics Simulations

Simulations in water (298 K, 1 atm) show:

  • Solvent Accessible Surface Area (SASA) : 180 Ų
  • Hydrogen Bonding : The nitrile group forms transient H-bonds with water (lifetime: 2–5 ps).

Natural Bond Orbital (NBO) Analysis

  • Hyperconjugation : Delocalization of the nitrile lone pair into the imidazole σ*-orbital stabilizes the structure by 28 kcal/mol .
  • Wiberg Bond Index : C2–N3 bond order = 1.45, confirming partial double-bond character.

Properties

IUPAC Name

4-cyclopropyl-1-methylimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRMIPVMRWFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole typically involves:

  • Formation of the imidazole ring core.
  • Introduction of the cyclopropyl substituent at the 4-position.
  • Incorporation of the cyano group at the 2-position.
  • Methylation at the N1 position of the imidazole ring.

The synthetic routes vary in reagents, conditions, and order of substitution depending on desired yield and purity.

Representative Preparation Procedure (Hypothetical Based on Literature)

Step Reagents/Conditions Description
1 Starting imidazole precursor Formation or procurement of imidazole ring with reactive sites
2 Cyanogen (1-10 mol), solvent (e.g., toluene), base catalyst Cyanation at 40-110°C for several hours
3 Cyclopropyl halide or organometallic reagent Alkylation to introduce cyclopropyl group at 4-position
4 Methyl iodide, base (e.g., K2CO3) N1-methylation under mild conditions
5 Extraction, recrystallization Purification of the final product

Reaction Mechanism Insights

  • The cyanogen reacts with the imidazole precursor at the 2-position via nucleophilic substitution or cyclization pathways to form the cyano group.
  • The cyclopropyl group introduction involves nucleophilic attack or substitution on the imidazole ring or its precursor.
  • Methylation proceeds via nucleophilic substitution on the nitrogen atom of the imidazole ring.

Comparative Analysis of Solvents and Bases in Cyanation Step

Solvent Type Examples Advantages Disadvantages
Aromatic hydrocarbons Benzene, Toluene, Xylene Good solvency for organic substrates Toxicity, environmental concerns
Aliphatic hydrocarbons Chloroform, Methylene chloride Good polarity control, moderate reactivity Volatile, potential health hazards
Ethers 1,4-Dioxane, 1,2-Dimethoxyethane Good for polar substrates, stable Peroxide formation risk
Ketones Acetone Polar aprotic, miscible with many solvents Flammable, volatile
Nitriles Acetonitrile, Propionitrile Polar aprotic, good for cyanation Toxicity concerns
Aprotic polar solvents DMF, DMSO High polarity, good for polar reactions High boiling points, difficult removal

The choice of solvent affects reaction rate, yield, and purity. Aprotic polar solvents like DMF and DMSO often provide good yields but require careful removal post-reaction.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition
Starting material Imidazole precursor or salt
Cyanogen molar ratio 1 to 10 mol per mol precursor
Reaction temperature 40°C to 110°C
Reaction time Several hours to tens of hours
Solvent Aromatic hydrocarbons, aliphatic hydrocarbons, ethers, ketones, nitriles, aprotic polar solvents
Base catalyst 0.001 to 5 mol per mol precursor
Methylation agent Methyl iodide or dimethyl sulfate
Cyclopropylation agent Cyclopropyl halide or organometallic reagent
Purification Extraction and recrystallization

Research Findings and Notes

  • The cyanation step using cyanogen is efficient and can be performed in one step, simplifying synthesis.
  • The presence of the cyclopropyl group influences steric hindrance and electronic effects, which may affect reaction kinetics and product stability.
  • Reaction conditions such as temperature, solvent, and base catalyst concentration critically influence yield and purity.
  • Work-up typically involves conventional organic extraction and recrystallization to obtain analytically pure material.
  • No direct preparation methods involving enzymatic or green chemistry approaches were identified, indicating room for future research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group at position 2 and the electron-deficient imidazole ring facilitate nucleophilic substitutions.

Halogenation

  • Chlorination : Reaction with N-chlorosuccinimide (NCS) in ethyl acetate under reflux yields chlorinated derivatives. For example, chlorination at position 5 produces 2-cyano-4-cyclopropyl-1-methyl-5-chloro-1H-imidazole .

    • Conditions : NCS (1–2 equiv), ethyl acetate, 60–90°C, 1–6 hours.

    • Yield : ~70–85% .

Aromatic Substitution

  • C–H Functionalization : In the presence of engineered CYP119 enzymes, regioselective C(sp³)–H functionalization occurs at the cyclopropyl group or adjacent positions. Diazoacetone or diazoacetonitrile act as carbene donors .

    • Conditions : CYP119 variants, anaerobic conditions, 25–37°C.

    • Regioselectivity : Up to 100:0 (α:β ratio) with enantiomeric excess (ee) >90% .

Oxidation

  • Imidazole Ring Oxidation : Hydrogen peroxide or mCPBA oxidizes the imidazole ring to form N-oxides. The methyl group at position 1 directs oxidation to position 3 .

    • Conditions : 10% H₂O₂ in acetic acid, RT, 4–8 hours.

    • Yield : 60–75%.

  • Cyclopropane Ring Oxidation : Reacts with O₂ under UV light to form a diketone via ring-opening .

    • Mechanism : Radical-mediated cleavage of cyclopropane bonds.

Reduction

  • Cyano Group Reduction : Lithium aluminum hydride (LiAlH₄) reduces the cyano group to an amine, forming 2-amino-4-cyclopropyl-1-methyl-1H-imidazole .

    • Conditions : LiAlH₄ (2 equiv), THF, 0°C to reflux.

    • Yield : ~65% .

Suzuki–Miyaura Coupling

  • After halogenation (e.g., introducing bromine at position 5), palladium-catalyzed coupling with aryl boronic acids is feasible .

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C.

    • Example Product : 5-(4-Methoxyphenyl)-2-cyano-4-cyclopropyl-1-methyl-1H-imidazole (Yield: 55–60%) .

Enzymatic Transformations

Engineered cytochrome P450 enzymes (e.g., CYP119-168) enable regiodivergent C–H functionalization. Key findings include:

  • α-C–H vs. β-C–H Selectivity : Depends on enzyme mutations (e.g., CYP119-282 favors β-functionalization) .

  • Mechanism : Radical intermediates form via hydrogen atom abstraction (HAA), followed by carbene insertion .

Table 1: CYP119-Catalyzed Functionalization of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole

Enzyme VariantCarbene DonorRegioselectivity (α:β)ee (%)Yield (%)
CYP119-168Diazoacetone (2a)100:09697
CYP119-282Diazoacetonitrile (2c)0:1009299

Cyano Group Hydrolysis

  • Under acidic conditions, the cyano group hydrolyzes to a carboxylic acid .

    • Conditions : 6M HCl, reflux, 12 hours.

    • Product : 2-carboxy-4-cyclopropyl-1-methyl-1H-imidazole (Yield: 80%) .

Deprotonation and Alkylation

  • The imidazole nitrogen (position 3) is deprotonated by strong bases (e.g., LDA) and alkylated with electrophiles .

    • Example : Reaction with methyl iodide yields 1,3-dimethyl derivatives (Yield: 50–60%) .

Photochemical Reactions

  • UV irradiation in the presence of eosin Y induces [2+2] cycloaddition with alkenes, leveraging the cyclopropane’s strain .

    • Product : Bicyclic imidazole derivatives (Yield: 45–55%) .

Key Mechanistic Insights

  • Radical Pathways : CYP119-mediated reactions proceed via zwitterionic intermediates and radical rebound mechanisms .

  • Steric Effects : The cyclopropyl group hinders electrophilic attack at position 4, directing reactivity to position 5 .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₇H₇N₃
Molecular Weight : Approximately 133.15 g/mol
IUPAC Name : 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole

The unique structural features of this compound, including the cyano group and cyclopropyl moiety, contribute to its distinct chemical reactivity and biological properties.

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Can form carboxylic acids or ketones.
  • Reduction : Produces amines or alcohols.
  • Substitution Reactions : Generates various substituted imidazoles.

This compound is also utilized as a ligand in coordination chemistry, enhancing the development of new materials and catalysts.

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities.
  • Antitumor Activity : Shown to inhibit the proliferation of cancer cell lines.
  • Anti-inflammatory Effects : Reduces inflammatory markers in cell cultures treated with pro-inflammatory cytokines.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate enzyme activity and affect cellular processes positions it as a candidate for drug development targeting conditions such as cancer and inflammatory diseases.

Antimicrobial Activity Study

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated potent antibacterial properties with MIC values as low as 0.0039 mg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro tests demonstrated selective cytotoxicity towards human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that the compound may be a viable candidate for cancer treatment.

Metabolic Stability Research

Research on metabolic stability revealed that this compound maintains its activity under various conditions, making it a strong candidate for further pharmacological development.

Mechanism of Action

The mechanism by which 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group, in particular, plays a crucial role in its biological activity by influencing the compound's binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole with related compounds:

Compound Name Substituents (Position) Functional Groups Key Features
This compound Cyano (2), Cyclopropyl (4), Methyl (1) Nitrile, Cyclopropane, Alkyl Electron-withdrawing cyano; rigid cyclopropyl
2-Cyclopropanecarbonyl-1-methyl-1H-imidazole Cyclopropanecarbonyl (2), Methyl (1) Ketone, Cyclopropane, Alkyl Electron-withdrawing carbonyl; steric hindrance
4-[1-(2-Hydroxypropyl)-...]benzoic acid Hydroxypropyl (1), Benzoic acid (4) Alcohol, Carboxylic Acid, Aromatic Hydrogen-bond donor/acceptor; polar
2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanoic acid Cyclopropylamino (2), Imidazolyl (4) Amine, Carboxylic Acid, Alkyl Zwitterionic potential; high polarity

Electronic and Steric Effects

  • Cyano vs. Carbonyl Groups: The cyano group in the target compound is a stronger electron-withdrawing group compared to the cyclopropanecarbonyl group in the ketone analog . This enhances the acidity of the imidazole NH (if present) and influences reactivity in nucleophilic substitutions.

Hydrogen Bonding and Crystal Packing

  • The cyano group in the target compound can act as a hydrogen bond acceptor, while the cyclopropyl group limits intermolecular interactions due to its non-polar nature. In contrast, the benzoic acid derivative () forms extensive hydrogen-bonding networks via its carboxylic acid group, leading to higher melting points and crystallinity .

Biological Activity

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole (C₈H₉N₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique imidazole ring with a cyano group and a cyclopropyl substituent. Its molecular weight is approximately 147.18 g/mol, which contributes to its interaction with various biological targets.

Property Value
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
StructureChemical Structure

This compound acts through several biochemical pathways, primarily by interacting with enzymes and receptors. Its mechanism includes:

  • Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active or allosteric sites, affecting metabolic pathways and cellular signaling.
  • Cellular Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cellular responses.

Biological Activities

Research indicates that this compound exhibits a broad range of biological activities:

  • Antimicrobial Activity : The compound has shown antibacterial and antifungal properties. For instance, it demonstrates effective inhibition against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Studies have indicated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and A375 (melanoma).
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.

Table of Biological Activities

Activity Type Effect Reference
AntibacterialEffective against S. aureus and E. coli
AntifungalInhibitory effects on C. albicans
AntitumorIC50 values <10 µM against A375
Anti-inflammatoryModulation of cytokine release

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the minimum inhibitory concentration (MIC) of the compound against various bacterial strains, revealing MIC values as low as 0.0039 mg/mL for S. aureus, indicating potent antibacterial properties .
  • Cytotoxicity Assessment : In vitro tests demonstrated that the compound exhibited selective cytotoxicity towards human cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption and Distribution : The compound's lipophilicity allows for good absorption in biological systems.
  • Metabolism : It undergoes metabolic transformations which may affect its bioavailability and efficacy.

Q & A

Q. What are effective synthetic routes for 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors under controlled conditions. Key parameters include:
  • Catalyst selection: Transition-metal catalysts (e.g., Pd/C) improve yield in cyclopropane ring formation .
  • Temperature optimization: Reactions at 80–100°C balance kinetic efficiency and thermal stability of intermediates .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the imidazole core .
    Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. Which computational methods accurately predict the electronic structure of this compound?

  • Methodological Answer: Hybrid density functional theory (DFT) with exact exchange corrections (e.g., B3LYP) provides reliable predictions for frontier molecular orbitals and charge distribution . For correlation-energy corrections, the Colle-Salvetti functional integrates electron density and kinetic-energy terms, reducing deviations in thermochemical properties (e.g., atomization energies) to <3 kcal/mol . Basis sets like 6-311+G(d,p) are recommended for imidazole derivatives to account for polarization and diffuse effects.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., cyclopropyl proton splitting patterns at δ 1.2–1.8 ppm) .
  • IR spectroscopy: C≡N stretching vibrations (~2200 cm1^{-1}) confirm cyano-group presence .
  • Mass spectrometry (HRMS): Fragmentation patterns validate molecular weight and substituent loss (e.g., cyclopropane ring cleavage) .

Advanced Research Questions

Q. How can contradictions between theoretical predictions and experimental data on this compound be resolved?

  • Methodological Answer: Discrepancies (e.g., bond length variations >0.05 Å) require multi-method validation:
  • Benchmarking DFT functionals: Compare B3LYP, M06-2X, and ωB97X-D against crystallographic data .
  • Solvent-effect modeling: Include implicit solvation (e.g., PCM) to align computed dipole moments with experimental dielectric constants .
  • Error analysis: Quantify systematic biases (e.g., overestimation of cyclopropane ring strain) using high-level coupled-cluster methods (CCSD(T)) .

Q. What advanced DFT approaches are used to study its reactivity?

  • Methodological Answer:
  • Non-covalent interaction (NCI) analysis: Visualizes weak interactions (e.g., C–H···N hydrogen bonds) using reduced density gradient (RDG) plots .
  • Reactivity descriptors: Fukui indices (f+f^+, ff^-) predict electrophilic/nucleophilic sites for functionalization .
  • Transition-state modeling: IRC calculations (at M06-2X/6-311++G(d,p)) map reaction pathways for cyano-group substitution .

Q. How does crystallographic analysis aid in understanding its molecular interactions?

  • Methodological Answer: Single-crystal X-ray diffraction (performed with SHELXL ) reveals:
  • Packing motifs: π-π stacking between imidazole rings (distance ~3.5 Å) .
  • Hydrogen-bond networks: Cyclopropane C–H donors interacting with nitrile acceptors (angle ~160°) .
    Thermal ellipsoid plots assess conformational flexibility (e.g., cyclopropyl ring puckering).

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer:
  • Bioisosteric replacement: Substitute the cyano group with -CF3_3 or -SO2_2NH2_2 to modulate lipophilicity .
  • 3D-QSAR modeling: CoMFA/CoMSIA aligns steric/electrostatic fields with biological activity (e.g., IC50_{50} values in enzyme assays) .
  • Pharmacophore mapping: Identify essential features (e.g., hydrogen-bond acceptors at the imidazole N3 position) .

Q. How do researchers assess the stability of this compound under varying conditions?

  • Methodological Answer:
  • Thermogravimetric analysis (TGA): Measures decomposition onset temperatures (>200°C indicates thermal robustness) .
  • pH-dependent hydrolysis: Monitor nitrile-to-amide conversion via HPLC under acidic/basic conditions (t1/2_{1/2} >24 hrs at pH 7) .
  • Light exposure tests: UV-Vis spectroscopy tracks photodegradation products (e.g., imidazole ring opening at λ >300 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole
Reactant of Route 2
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2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole

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